

(S)-(+)-2-Chloro-1-phenylethanol CAS number 70111-05-6 details

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-2-Chloro-1-phenylethanol

Cat. No.: B3024508

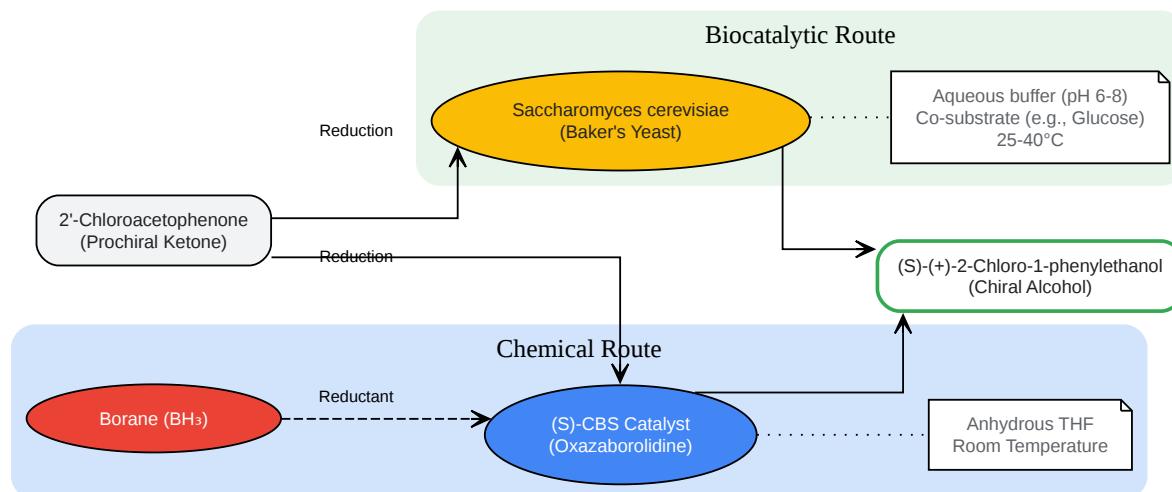
[Get Quote](#)

An In-Depth Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol (CAS: 70111-05-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity

(S)-(+)-2-Chloro-1-phenylethanol is a chiral alcohol that serves as a high-value building block in modern organic and medicinal chemistry.^{[1][2]} Its importance lies not just in its bifunctional nature—possessing both a hydroxyl and a chloro group—but critically, in its specific stereoconfiguration. In the pharmaceutical industry, the enantiomeric purity of a drug candidate can be the determining factor in its efficacy and safety profile.^[1] The (S)-enantiomer of a compound may exhibit desired therapeutic activity while its (R)-enantiomer could be inactive or even responsible for adverse side effects. Consequently, access to enantiomerically pure intermediates like **(S)-(+)-2-Chloro-1-phenylethanol** is paramount for the stereoselective synthesis of complex, optically active pharmaceutical ingredients.^{[1][3]} This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical validation, grounded in established scientific principles.


Physicochemical and Optical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction monitoring.

Property	Value	Source(s)
CAS Number	70111-05-6	[1] [2] [4] [5]
Molecular Formula	C ₈ H ₉ ClO	[1] [5]
Molecular Weight	156.61 g/mol	[1] [4] [5]
Appearance	Colorless to slightly orange or yellow clear liquid	[1] [2]
Density	~1.19 g/mL at 20-25°C	[1] [4] [6]
Boiling Point	114°C at 6 mmHg; 110-112°C at 5 mmHg	[1] [7]
Refractive Index (n _{20/D})	~1.55	[1] [4] [6]
Optical Rotation ([α] _{20/D})	+47° (c=1.1 in Cyclohexane)	[1]
Purity	≥98% (by GC)	[1] [2] [4]
Storage Conditions	2 - 8°C, desiccated	[1] [8]

Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of **(S)-(+)-2-Chloro-1-phenylethanol** with high enantiomeric excess (e.e.) is a critical challenge. The most common and effective strategies involve the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone.[\[9\]](#)[\[10\]](#) Below, we detail two field-proven methodologies: a biocatalytic approach valued for its sustainability and a chemical approach renowned for its predictability.

[Click to download full resolution via product page](#)

Caption: Key stereoselective synthesis routes to **(S)-(+)-2-Chloro-1-phenylethanol**.

Protocol 1: Biocatalytic Reduction with *Saccharomyces cerevisiae*

This method leverages the enzymatic machinery of common baker's yeast to perform a highly stereoselective reduction.^[11] It is favored for its operational simplicity, mild reaction conditions, and environmental friendliness ("green chemistry"). The yeast's keto-reductase enzymes preferentially produce the (S)-alcohol.

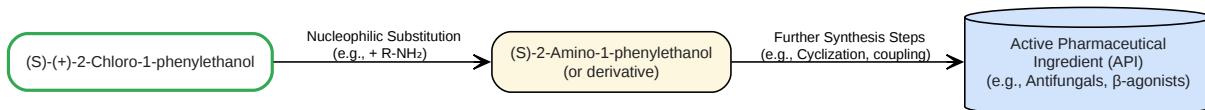
Causality: The enzymes within the yeast create a chiral pocket around the ketone's carbonyl group. The hydride delivery, often from a cofactor like NADH regenerated in situ, is geometrically constrained, leading to the formation of one enantiomer over the other. The addition of a co-substrate like glucose is essential for regenerating this NADH cofactor, thereby sustaining the catalytic cycle.^[12]

Step-by-Step Methodology:

- Yeast Activation: In a sterile flask, suspend 90 g of dry baker's yeast in 1 L of a pH 7.0 phosphate buffer solution. Add 50 g of glucose. Agitate the suspension at 140 rpm and 30°C for 30 minutes to activate the yeast.[11]
- Substrate Addition: Dissolve 2'-chloroacetophenone in a minimal amount of a co-substrate like ethanol and add it to the activated yeast culture to a final concentration of 0.01-0.06 mol/L.[11] The use of ethanol can enhance conversion rates.[12]
- Reaction: Maintain the reaction at 30°C with continuous agitation (140-160 rpm) for 24-60 hours.[11] Monitor the reaction progress by periodically taking aliquots and analyzing them via GC or TLC.
- Extraction: Once the reaction is complete, add an equal volume of n-hexane or ethyl acetate to the flask. Agitate vigorously for 15 minutes to extract the product.[11]
- Purification: Separate the organic layer. Centrifuge to remove any remaining yeast cells.[11] Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude **(S)-(+)-2-Chloro-1-phenylethanol**. Further purification can be achieved via column chromatography if necessary.
- Validation: Determine the final yield. Assess chemical purity using GC and enantiomeric excess (e.e.) using chiral HPLC. Yields can reach over 74% with an e.e. of >97%. [11]

Protocol 2: Asymmetric Chemical Reduction (Corey-Bakshi-Shibata - CBS)

The CBS reduction is a powerful and reliable method for the asymmetric reduction of prochiral ketones.[13] It utilizes a chiral oxazaborolidine catalyst, which complexes with borane to form a highly structured super-acid that delivers a hydride to the ketone with high facial selectivity.

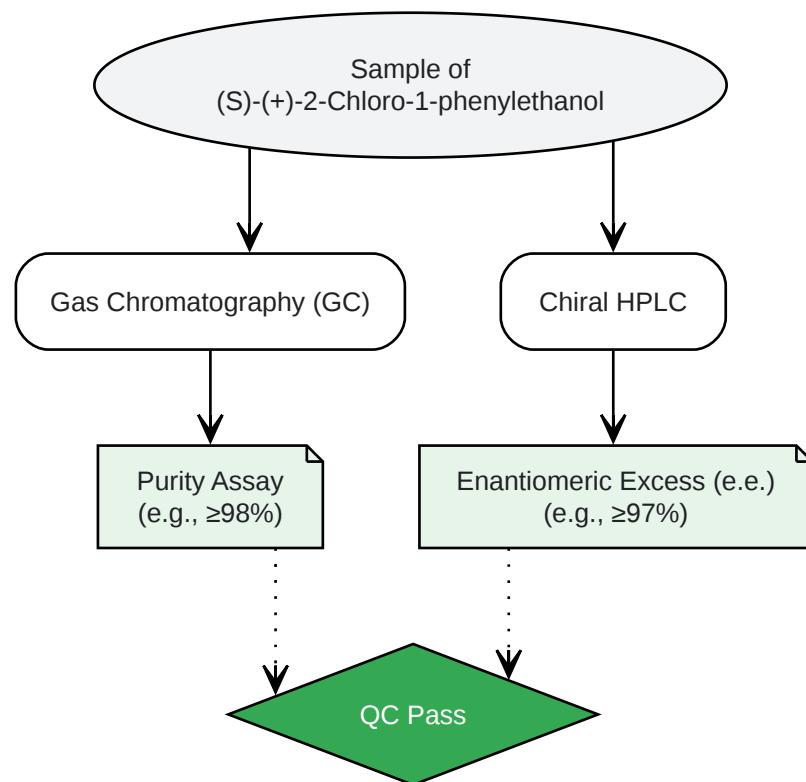

Causality: The choice of the (S)-oxazaborolidine catalyst predetermines the stereochemical outcome, reliably producing the (S)-alcohol.[13] The ketone coordinates to the boron atom of the catalyst in a sterically controlled manner, exposing one face of the carbonyl to hydride attack from the borane molecule. The reaction is conducted under anhydrous conditions as water would quench the borane reductant.

Step-by-Step Methodology:

- Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
- Catalyst Introduction: To the flask, add a solution of (S)-(-)- α,α -diphenyl-2-pyrrolidinemethanol-based oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).[\[13\]](#)
- Borane Addition: Cool the flask to 0°C. Slowly add a 1M solution of borane-THF complex ($\text{BH}_3\cdot\text{THF}$) (0.6-1.0 equivalents) to the catalyst solution via the dropping funnel. Stir for 15 minutes.
- Substrate Addition: Dissolve 2'-chloroacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature between 0°C and room temperature.
- Reaction & Quenching: Stir the reaction at room temperature for several hours until completion (monitor by TLC). Once complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
- Workup & Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation: Characterize the purified product by ^1H NMR and ^{13}C NMR. Determine purity by GC and enantiomeric excess by chiral HPLC. This method routinely achieves e.e. values in the 93-97% range.[\[14\]](#)

Core Applications in Drug Development

(S)-(+)-2-Chloro-1-phenylethanol is a quintessential chiral pool reagent. Its primary application is as a precursor for synthesizing more complex chiral molecules, particularly phenylethanolamines, which form the structural core of many therapeutic agents.[\[1\]](#)[\[15\]](#)[\[16\]](#)


[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in pharmaceutical synthesis.

- **Synthesis of Chiral Amines:** The chloro group is an excellent leaving group, readily displaced by nitrogen nucleophiles. Reaction with ammonia, primary, or secondary amines provides direct access to a wide range of chiral 2-amino-1-phenylethanol derivatives.[14] These are crucial intermediates for drugs like the antifungal agent tioconazole and β -receptor agonists like (R)-chlorprenaline.[11][12]
- **Chiral Auxiliary:** While less common for this specific molecule, similar chiral alcohols can be used as chiral auxiliaries, where they are temporarily attached to a prochiral molecule to direct the stereochemical course of a subsequent reaction.[16][17]
- **Flavor and Fragrance Industry:** This compound and its derivatives are also utilized in the formulation of unique flavors and fragrances, leveraging their specific aromatic profiles.[1][3]

Analytical Quality Control

Ensuring the identity, purity, and enantiomeric integrity of **(S)-(+)-2-Chloro-1-phenylethanol** is non-negotiable. A two-pronged analytical approach is standard.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for quality control.

- Purity Determination via Gas Chromatography (GC):
 - Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the industry standard for determining the chemical purity of volatile compounds like this one.[1][4]
 - Typical Protocol: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. Using a non-polar capillary column (e.g., DB-5) and a standard temperature gradient, the area percent of the main peak relative to any impurity peaks is calculated to determine purity.
- Enantiomeric Excess (e.e.) Determination via Chiral High-Performance Liquid Chromatography (HPLC):
 - Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the separation of enantiomers, as they will interact differently with the chiral stationary phase,

leading to different retention times.

- Typical Protocol: A solution of the sample is injected into an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).[13] An isocratic mobile phase, typically a mixture of hexane and isopropanol, is used. The two enantiomers will appear as separate peaks. The e.e. is calculated from the area of the two peaks using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Safety and Handling

Proper handling and storage are crucial for laboratory safety and maintaining the integrity of the compound.

- Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[18][19] It can cause skin and serious eye irritation.[19][20]
- Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[18][21]
- Handling: Avoid breathing vapors.[21] Wash hands thoroughly after handling.[20] Keep away from sources of ignition.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at refrigerator temperatures (2-8°C).[1][20]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20][21]

Conclusion

(S)-(+)-2-Chloro-1-phenylethanol is more than just a chemical reagent; it is an enabling tool for the precise construction of chiral molecules. Its value in the pharmaceutical and fine chemical industries is directly tied to the high enantioselectivity with which it can be synthesized. By understanding the principles behind its synthesis—whether through the elegant specificity of biocatalysis or the predictable control of asymmetric chemical reduction—

and by applying rigorous analytical methods to verify its purity, researchers can confidently employ this compound to build the next generation of stereochemically defined molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(+)-2-Chloro-1-phenylethanol | 70111-05-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2'-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9, C 1473, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 11. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 12. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 16. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α -PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]

- 18. chemicalbook.com [chemicalbook.com]
- 19. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(S)-(+)-2-Chloro-1-phenylethanol CAS number 70111-05-6 details]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024508#s-2-chloro-1-phenylethanol-cas-number-70111-05-6-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com